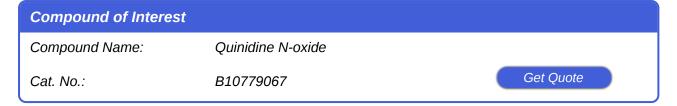


Physical and chemical properties of Quinidine N-oxide powder.

Author: BenchChem Technical Support Team. Date: December 2025



Quinidine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Quinidine N-oxide** powder. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Quinidine N-oxide is a primary metabolite of quinidine, a well-known antiarrhythmic agent.[1] Understanding its physicochemical properties is crucial for metabolism studies, impurity profiling, and the development of analytical methods.

Core Physical and Chemical Properties

Quinidine N-oxide is an off-white solid.[2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of **Quinidine N-oxide**



Property	Value	Reference
Chemical Name	(9S)-6'-Methoxycinchonan-9-ol 1-Oxide	[3]
Synonyms	Quinidine 1'-N-oxide, Quinidine 1'-oxide	[2]
CAS Number	70116-00-6	[4][5]
Molecular Formula	C20H24N2O3	[4]
Molecular Weight	340.42 g/mol	[4]
Appearance	Off-White Solid	[2]

Table 2: Physical Properties of Quinidine N-oxide

Property	Value	Reference
Melting Point	173-176°C	[2]
Solubility	Soluble in DMSO and Methanol.	[1][2]
Storage	Recommended storage at -20°C or 2-8°C.	[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Quinidine N-oxide**.

Mass Spectrometry

Mass spectrometry of the stereoisomer, quinine N-oxide, reveals a protonated molecular ion [M+H]⁺ at m/z 341. Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[6][7] The difference of 16 atomic mass units between the molecular ions of the parent compound and the N-oxide is a characteristic indicator of N-oxidation.[6] The fragmentation of N-oxides is often characterized by the loss of an oxygen atom, resulting in an [M+H-16]⁺ fragment.[8]



Infrared (IR) Spectroscopy

A notable feature in the IR spectrum of alkaloid N-oxides is the presence of the N-O group vibration, which typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift data for **Quinidine N-oxide** is not readily available in the public domain, studies have utilized 2D COSY ¹H-NMR spectroscopy to assign the chemical shifts and coupling constants for various metabolites of quinidine.[9]

Experimental Protocols

Detailed experimental protocols are vital for the replication of scientific findings. Below are methodologies for the synthesis and characterization of similar N-oxides, which can be adapted for **Quinidine N-oxide**.

Synthesis of Alkaloid N-oxides using Potassium Peroxymonosulfate

This method has been successfully used for the synthesis of various alkaloid N-oxides.[6]

Materials:

- Alkaloid (e.g., Quinidine)
- Potassium peroxymonosulfate (KPMS)
- Appropriate solvent system
- Standard laboratory glassware

Procedure:

- Dissolve the starting alkaloid in a suitable solvent.
- Add a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.



- Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15 minutes. For some alkaloids, gentle heating may be required to accelerate the reaction.[6]
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with a suitable organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
- Remove the solvent under reduced pressure to yield the crude N-oxide.
- Purify the product using column chromatography or recrystallization.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass spectrometer with an electrospray ionization (ESI) source.

General Procedure:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Inject the sample into the LC system.
- Perform chromatographic separation using a suitable column and mobile phase gradient.
- Introduce the eluent into the ESI source of the mass spectrometer.
- Acquire mass spectra in positive ion mode to observe the protonated molecular ion [M+H]+.



• Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

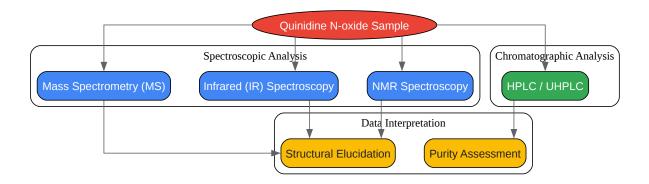
Visualizations

The following diagrams illustrate key workflows and concepts related to **Quinidine N-oxide**.



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Caption: General workflow for the synthesis and purification of **Quinidine N-oxide**.



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Caption: Workflow for the analytical characterization of **Quinidine N-oxide**.



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